2-Methylfuro[3,4-d]pyrimidine-5,7-dione

Physicochemical property profiling ADME prediction Scaffold selection

2-Methylfuro[3,4-d]pyrimidine-5,7-dione is a fused heterocyclic compound composed of a furan ring annulated to a pyrimidine-5,7-dione core, bearing a methyl substituent at the 2-position. With a molecular formula of C7H4N2O3 and a molecular weight of 164.12 g/mol, this scaffold features zero hydrogen bond donors, five hydrogen bond acceptors, and zero rotatable bonds, indicating a rigid, planar structure with limited conformational flexibility.

Molecular Formula C7H4N2O3
Molecular Weight 164.12 g/mol
CAS No. 241469-87-4
Cat. No. B13109492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylfuro[3,4-d]pyrimidine-5,7-dione
CAS241469-87-4
Molecular FormulaC7H4N2O3
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESCC1=NC=C2C(=N1)C(=O)OC2=O
InChIInChI=1S/C7H4N2O3/c1-3-8-2-4-5(9-3)7(11)12-6(4)10/h2H,1H3
InChIKeyRDWAFGGGDNUIQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylfuro[3,4-d]pyrimidine-5,7-dione (CAS 241469-87-4): Core Scaffold Identity and Structural Baseline for Procurement Decisions


2-Methylfuro[3,4-d]pyrimidine-5,7-dione is a fused heterocyclic compound composed of a furan ring annulated to a pyrimidine-5,7-dione core, bearing a methyl substituent at the 2-position . With a molecular formula of C7H4N2O3 and a molecular weight of 164.12 g/mol, this scaffold features zero hydrogen bond donors, five hydrogen bond acceptors, and zero rotatable bonds, indicating a rigid, planar structure with limited conformational flexibility . The compound belongs to the furo[3,4-d]pyrimidinedione class, which has been explored as a privileged scaffold in medicinal chemistry, particularly as metabolites of dihydropyrimidinone-based α1a-adrenergic receptor antagonists and as intermediates for pyrrolopyrimidine synthesis [1].

Rigid planar heterocycle (0 HBD, 5 HBA) – pure hydrogen bond acceptor scaffold
Authentic oxidative metabolite of dihydropyrimidinone series; metabolic endpoint for ADME-Tox reference
Synthetic entry to pyrrolo[3,4-d]pyrimidine libraries via urea/amine condensation

Why 2-Methylfuro[3,4-d]pyrimidine-5,7-dione Cannot Be Indiscriminately Swapped with Its Dihydro or Thioether Analogs


Within the furo[3,4-d]pyrimidine family, seemingly minor structural variations—saturation state at the 5,7-positions and the nature of the 2-substituent—produce large shifts in critical properties such as lipophilicity, hydrogen bonding capacity, metabolic stability, and chemical reactivity [1]. The 5,7-dione form (target) is a known oxidative metabolite of dihydropyrimidinone-based α1a-adrenergic antagonists and exhibits distinct metabolic fate compared to its dihydro precursors [2]. Substituting the 2-methyl group with a phenyl or methylthio moiety alters electrophilicity at the lactone carbonyls, thereby changing susceptibility to nucleophilic ring-opening [3]. These non-interchangeable profiles directly impact synthetic utility, downstream modification potential, and the interpretability of biological screening results.

5,7-Dione vs. dihydro analog
Oxidation state substantially alters polarity, hydrogen bond acceptor count, and metabolic fate; scaffolds are not interchangeable.
2-Methyl vs. 2-phenyl substitution
Steric and electronic differences modify lactone carbonyl electrophilicity, changing susceptibility to nucleophilic ring-opening.
2-Methyl vs. 2-methylthio analog
Substituent effects shift reactivity at carbonyls, impacting stability and downstream derivatisation potential.

Quantitative Differentiation Evidence for 2-Methylfuro[3,4-d]pyrimidine-5,7-dione Versus Closest Structural Analogs


LogP and Hydrogen Bond Capacity: 5,7-Dione vs. 5,7-Dihydro Form Determines Polarity and Membrane Permeability

The target 5,7-dione form and its 5,7-dihydro analog differ fundamentally in polarity and hydrogen bonding capacity due to oxidation state at the furan ring. 2-Methylfuro[3,4-d]pyrimidine-5,7-dione (target) has 0 HBD, 5 HBA, and a predicted logP of approximately -0.1 (extrapolated from the unsubstituted furo[3,4-d]pyrimidine-5,7-dione logP of -0.1 ). In contrast, 2-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 36267-74-0) has 1 HBD, 2 HBA, and a logP of 0.8152 (chemsrc predicted) or -0.42 (ACD/Labs) . The dione form is substantially more polar and possesses greater hydrogen bond acceptor capacity, which impacts aqueous solubility, membrane permeability, and protein binding profiles.

LogP & H-Bond Profile
Reported
Target: 0 HBD, 5 HBA, logP ≈ −0.1 Dihydro analog: 1 HBD, 2 HBA, logP 0.82 / −0.42
Solubility and permeability profiles differ; scaffolds not interchangeable in SAR.
Predicted logP; no experimental determination for target.
Physicochemical property profiling ADME prediction Scaffold selection

Metabolic Stability and in Vivo Fate: 5,7-Dione as an Oxidative Metabolite with Distinct Clearance Pathways

Furo[3,4-d]pyrimidine-5,7-diones are established oxidative metabolites of dihydropyrimidinone-based α1a-adrenergic receptor antagonists such as compounds 1a–b [1]. Incubation of dihydropyrimidinones with freshly isolated hepatocytes and microsomal preparations yields the corresponding furo[3,4-d]pyrimidinones as primary metabolites [1]. The 2-methylfuro[3,4-d]pyrimidine-5,7-dione scaffold thus represents an authentic metabolic endpoint; its pharmacokinetic behavior (clearance, half-life) is expected to differ from its dihydro precursors, which are substrates for CYP-mediated oxidation. No direct comparative PK data exist for the target compound, but class-level evidence indicates that the 5,7-dione form is a terminal oxidation product, not a substrate for the same oxidative pathways.

Metabolic Fate
Class-level
Identified as oxidative metabolite of dihydropyrimidinones; distinct clearance pathway from dihydro precursors.
Cannot substitute for dihydro in metabolic stability assays.
Target-specific PK data not available.
Drug metabolism Metabolite identification ADME-Tox

Chemical Reactivity: 2-Methyl vs. 2-Phenyl Substitution Controls Susceptibility to Nucleophilic Ring-Opening

In a class-level study, 2-phenylfuro[3,4-d]pyrimidine-5,7-dione undergoes methanolysis to yield 5-methoxycarbonyl-2-phenyl-4-pyrimidine carboxylic acid via nucleophilic attack at the lactone carbonyl [1]. The 2-methyl analog is predicted to exhibit faster methanolysis kinetics due to reduced steric hindrance and lower electron-withdrawing character of the methyl group relative to phenyl. However, no direct kinetic comparison has been reported. This reactivity profile is directly relevant to the compound's handling and storage: the 5,7-dione lactone ring is susceptible to hydrolytic ring-opening under protic conditions, a liability not shared by the dihydro analog.

Chemical Reactivity
Class-level
2-Phenyl analog undergoes methanolysis; 2-methyl predicted faster kinetics (steric/electronic basis).
Lactone ring hydrolytically labile; anhydrous handling recommended.
No direct kinetic study for 2-methyl analog.
Chemical reactivity Synthetic intermediate Stability

Biological Activity Gap: Dihydrofuro[3,4-d]pyrimidines as Potent HIV-1 NNRTIs vs. Uncharacterized 5,7-Dione Series

Dihydrofuro[3,4-d]pyrimidine derivatives have demonstrated exceptional potency as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compound 13c2 exhibited EC50 = 0.9–8.4 nM against a panel of HIV-1 strains carrying single NNRTI-resistant mutations, superior to etravirine (ETV), with oral bioavailability of 30.96% and half-life of 11.1 h in rat PK studies [1]. In a follow-up study, compounds 14b (EC50 = 5.79–28.3 nM) and 16c (EC50 = 2.85–18.0 nM) overcame the highly resistant double mutants F227L/V106A and K103N/Y181C, with moderate RT enzyme inhibition (IC50 = 0.14–0.15 μM) [2]. In contrast, no published antiviral or kinase inhibition data exist for the oxidized 5,7-dione series, including 2-methylfuro[3,4-d]pyrimidine-5,7-dione, creating a significant knowledge gap that prevents direct substitution of the dione for the dihydro scaffold in antiviral programs.

Biological Activity
Reported
Dihydro analogs: HIV-1 NNRTI EC50 0.9–28.3 nM; 5,7-dione series uncharacterized.
Dihydro activity does not predict dione scaffold; de novo characterization required.
No published target data for 2-methyl-5,7-dione.
HIV-1 NNRTI Antiviral activity Kinase inhibition

Optimal Deployment Scenarios for 2-Methylfuro[3,4-d]pyrimidine-5,7-dione Based on Current Evidence


Metabolite Identification and ADME-Tox Reference Standard

Use 2-methylfuro[3,4-d]pyrimidine-5,7-dione as an authentic reference standard for LC-MS/MS metabolite identification when profiling the oxidative metabolism of 2-methyl-5,7-dihydrofuro[3,4-d]pyrimidine-based lead compounds [1]. The compound serves as a synthetic standard for the terminal oxidation product, enabling quantification of metabolic conversion rates in hepatocyte or microsomal incubations.

Synthetic Intermediate for Pyrrolo[3,4-d]pyrimidine Libraries

The 5,7-dione scaffold can be converted to pyrrolo[3,4-d]pyrimidine-5,7-diones via reaction with urea or amines, as demonstrated for the unsubstituted parent compound [2]. The 2-methyl variant provides a methyl-substituted pyrrolopyrimidine core, useful for kinase inhibitor library synthesis.

Negative Control in HIV-1 NNRTI Screening Cascades

Given the potent activity of dihydrofuro[3,4-d]pyrimidines against HIV-1 RT (EC50 in low nM range) [3], the oxidized 5,7-dione series, which lacks published antiviral activity, can serve as a matched negative control to confirm that the dihydro scaffold's activity requires the reduced furan ring and is abolished upon oxidation.

Physicochemical Probe for Hydrogen Bond Acceptor-Dependent Target Engagement

With 0 HBD and 5 HBA, the compound is a pure hydrogen bond acceptor scaffold , making it suitable for probing target binding sites that require multiple HBA interactions without donor contributions, in contrast to the mixed HBD/HBA profile of the dihydro analog.

Application
Selection Property
Validation Focus
Metabolite identification reference standard
Oxidative metabolite authenticity
LC-MS/MS metabolite profiling
Synthetic intermediate for pyrrolopyrimidine libraries
Lactone reactivity for cyclization
Pyrrolopyrimidine yield and purity
Negative control in HIV-1 NNRTI screening
Oxidized scaffold inactivity
EC50 comparison in matched scaffold sets
H-bond acceptor probe for target engagement
Pure H-bond acceptor profile (0 HBD, 5 HBA)
Binding assay HBA requirement validation
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